molecular formula C17H28O3 B040540 (3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol CAS No. 124989-71-5

(3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol

Cat. No. B040540
M. Wt: 280.4 g/mol
InChI Key: ZEWGSHDZCDJZJF-GVDBMIGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol is a naturally occurring polyacetylene compound that has been isolated from various plant species. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

Photooxidation in Ginseng Compounds

  • Polyacetylene Compound Photooxidation : A study by Koh et al. (1986) investigated the photooxidation of heptadeca-1-en-4,6-diyn-3,9,10-triol, a major polyacetylene compound from Panax ginseng, under UV light, leading to a photooxidized acetylenic compound with potential applications in photochemistry and natural product synthesis (Koh et al., 1986).

Synthesis and Stereochemistry

  • Enantioselective Synthesis : Kumaraswamy and Sadaiah (2012) developed an enantioselective synthesis route for heptadeca-1-ene-4,6-diyne-3S,8R,9S,10S-tetrol, providing a method to facilitate the synthesis of this compound's family with skeletal and stereochemical variations (Kumaraswamy & Sadaiah, 2012).
  • Determination of Absolute Configuration : Corell et al. (2013) focused on determining the absolute configuration of falcarinol, a polyacetylene similar to (3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol, in Pastinaca sativa, using chiral HPLC and specific rotation, providing insights into its stereochemistry (Corell et al., 2013).

Antitumor and Cytotoxic Properties

  • Cytotoxic Effects on Ovarian Cancer Cells : Kim et al. (2022) investigated the cytotoxic effects of C17 polyacetylenes from P. ginseng against ovarian cancer cell lines, identifying potential therapeutic applications in cancer treatment (Kim et al., 2022).
  • Antitumor Activity : Matsunaga et al. (1989) isolated heptadeca-1-ene-4,6-diyne-3,9,10-triol (panaxytriol) from red ginseng and demonstrated its growth-inhibitory activity against tumor cell lines, highlighting its potential in antitumor research (Matsunaga et al., 1989).

Anti-Inflammatory and Neuroprotective Effects

  • Inhibition of Microglial Cell Activation : Hiramatsu et al. (2021) explored the effects of panaxytriol on activated microglia, finding that it inhibited the activation of microglia and the NF-κB signaling pathway, suggesting potential neuroprotective applications (Hiramatsu et al., 2021).

Isolation from Natural Sources

  • Isolation from Peucedanum japonicum : Jun et al. (2014) isolated compounds from the roots of Peucedanum japonicum, including a polyacetylene similar to (3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol, and evaluated their anticancer activity, contributing to the understanding of natural sources and potential therapeutic uses (Jun et al., 2014).

properties

CAS RN

124989-71-5

Product Name

(3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol

Molecular Formula

C17H28O3

Molecular Weight

280.4 g/mol

IUPAC Name

(3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol

InChI

InChI=1S/C17H28O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h15-20H,3-7,10,13-14H2,1-2H3/t15-,16+,17+/m0/s1

InChI Key

ZEWGSHDZCDJZJF-GVDBMIGSSA-N

Isomeric SMILES

CCCCCCC[C@H]([C@@H](CC#CC#C[C@H](CC)O)O)O

SMILES

CCCCCCCC(C(CC#CC#CC(CC)O)O)O

Canonical SMILES

CCCCCCCC(C(CC#CC#CC(CC)O)O)O

Other CAS RN

124989-71-5

synonyms

dihydropanaxacol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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